
Luteolin-4'-glucoside
Übersicht
Beschreibung
Luteolin-4'-glucoside (C21H20O11) is a flavonoid glycoside derived from the aglycone luteolin, with a glucose molecule attached to the hydroxyl group at the C-4' position of the B-ring via an α-glucosidic bond . This structural modification enhances its solubility and bioavailability compared to luteolin. It is naturally found in plants such as Chionanthus retusa, Gnaphalium hypoleucum, and Flacourtia flavescens , and can be enzymatically synthesized using amylosucrase from Deinococcus geothermalis (DGAS) with high efficiency (86% yield) .
Wirkmechanismus
- One of its key targets is NF-κB (nuclear factor kappa B) , a transcription factor involved in inflammation and immune responses .
- Additionally, it interacts with enzymes such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) , which play roles in inflammation and oxidative stress .
- It suppresses the phosphorylation of p38 MAPK , JNK , and ERK , leading to reduced NF-κB nuclear translocation and subsequent inflammation .
- By inhibiting COX-2 and iNOS expression, it decreases the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) .
- Luteolin-4’-glucoside affects several pathways:
- Anti-inflammatory pathway : By downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6), it mitigates inflammation .
- Anticancer pathway : It directly inhibits tumor cell growth, induces apoptosis, and regulates angiogenesis .
- Antioxidant pathway : Luteolin-4’-glucoside scavenges free radicals, protecting cells from oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
Luteolin-4’-Glucoside plays a crucial role in biochemical reactions. It is a substrate for the enzyme uridine diphosphate glycosyltransferase (UGT), which catalyzes the glycosylation of luteolin . This reaction results in the formation of luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside . The glycosylation process enhances the solubility and stability of luteolin, thereby influencing its bioavailability and biological activity .
Cellular Effects
The effects of Luteolin-4’-Glucoside on cells are largely attributed to its antioxidant potential . It has been found to be effective in preventing oxidative damage in cells . Additionally, it has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities .
Molecular Mechanism
The molecular mechanism of action of Luteolin-4’-Glucoside involves its interaction with various biomolecules. It binds to enzymes and proteins, influencing their function and activity . For instance, it acts as a substrate for UGT, influencing the enzyme’s activity and the subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luteolin-4’-Glucoside can change over time. For example, increased temperature enhances the activities of UGT, leading to an elevated production of luteolin-4’,7-di-O-glucoside .
Metabolic Pathways
Luteolin-4’-Glucoside is involved in the flavonoid biosynthesis pathway. It is metabolized by the enzyme UGT, which adds a glucose moiety to the luteolin molecule, forming luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside .
Transport and Distribution
The transport and distribution of Luteolin-4’-Glucoside within cells and tissues are influenced by its glycosylation. Glycosylation enhances the solubility of luteolin, facilitating its transport and distribution .
Biologische Aktivität
Luteolin-4'-glucoside, a glycosylated form of luteolin, is a flavonoid that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound (C21H20O11) is categorized as a glycosyloxyflavone, specifically a beta-D-glucoside derivative of luteolin. Its structure includes three hydroxyl groups, which contribute to its biological activities. The compound is known for its enhanced solubility and bioavailability compared to its aglycone counterpart, luteolin .
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, which are pivotal in the inflammatory response. This effect has been demonstrated in models of hyperuricemia and gouty arthritis, where this compound reduced paw swelling and inflammation induced by monosodium urate (MSU) crystals .
Table 1: Anti-inflammatory Effects of this compound
Study | Model | Findings |
---|---|---|
Hyperuricemia mice | Decreased mURAT1 levels, inhibited XO activity | |
In vitro assays | Inhibition of JAK/STAT3 and NF-κB pathways |
2. Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. The presence of hydroxyl groups enhances its reactivity with reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
3. Antitumor Properties
Research indicates that this compound may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been suggested that the compound can affect various signaling pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Enzymes : this compound inhibits xanthine oxidase (XO), an enzyme involved in uric acid production, thus aiding in the management of hyperuricemia .
- Modulation of Signaling Pathways : It interacts with key inflammatory pathways such as NF-κB and JAK/STAT3, leading to decreased expression of inflammatory mediators .
- Regulation of Metabolic Pathways : The compound influences metabolic processes associated with inflammation and cancer cell metabolism, including glycolysis and lipid peroxidation .
Case Study 1: Treatment of Hyperuricemia
In a study involving hyperuricemic mice, treatment with this compound significantly lowered uric acid levels and improved renal function. The compound was found to enhance uric acid excretion by downregulating mURAT1 expression and inhibiting XO activity .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines by activating caspase pathways. This suggests potential for development as an adjunct therapy in cancer treatment .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
Luteolin-4'-glucoside has demonstrated significant anti-inflammatory properties. In a study involving hyperuricemia and gouty arthritis models, luteolin and its glucoside were found to reduce inflammation by lowering the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential therapeutic applications for treating conditions associated with inflammation .
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which can help mitigate oxidative stress-related diseases. The antioxidant activity is believed to be linked to its glycosylation pattern, which enhances solubility and bioavailability compared to its aglycone form .
Neuroprotective Effects
In studies related to neurodegenerative diseases, this compound has been shown to alleviate cognitive impairment in animal models. Its mechanisms include reducing amyloid-beta burden and neuronal apoptosis, indicating potential applications in treating Alzheimer's disease .
Bioavailability Improvement
A recent study highlighted the use of microemulsion systems to enhance the bioavailability of luteolin and its derivatives, including this compound. This method significantly increased the plasma concentration of luteolin metabolites, suggesting improved absorption when administered orally .
Therapeutic Potential in Chronic Diseases
This compound has been investigated for its role in treating chronic diseases such as idiopathic pulmonary fibrosis (IPF). It is one of the active components in traditional herbal formulations like Danhong injection, which has shown efficacy in improving lung function and reducing inflammatory markers in clinical settings .
Natural Preservative
Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can extend the shelf life of various food items while providing health benefits .
Functional Food Ingredient
The incorporation of this compound into functional foods is gaining attention for its potential health benefits. Studies suggest that foods enriched with this compound may contribute to the prevention of chronic diseases through their anti-inflammatory and antioxidant effects.
Comparative Data Table
Case Study 1: Hyperuricemia Treatment
A study conducted on mice with hyperuricemia demonstrated that treatment with this compound led to a significant reduction in uric acid levels and alleviated renal dysfunction associated with high uric acid levels. The findings support its potential as a therapeutic agent for gout management .
Case Study 2: Cognitive Improvement in Alzheimer’s Models
In APP/PS1 mouse models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta accumulation. These results suggest that this compound could be beneficial in developing treatments for neurodegenerative disorders .
Q & A
Q. Basic: What methodologies are employed for the enzymatic synthesis of luteolin-4'-glucoside?
This compound is synthesized via regioselective transglucosylation using amylosucrase from Deinococcus geothermalis (DGAS). Optimal conditions include a 7:1 molar ratio of sucrose (donor) to luteolin (acceptor), 50 mM Tris-HCl buffer (pH 7), 37°C incubation for 24 hours, and 2 U of DGAS, achieving an 86% yield. Structural confirmation is performed using and NMR to identify the α-glucosidic bond at the C-4' position of the B-ring .
Q. Basic: How is the structural identity of this compound validated in natural extracts?
Validation involves a combination of NMR spectroscopy (1D and 2D), mass spectrometry (MS), and HPLC-DAD-ESI/MS. For example, -NMR signals at δ 6.82 ppm (C-3 proton) and -NMR signals for the glucoside moiety (e.g., δ 102.1 ppm for the anomeric carbon) are critical. HPLC retention times and UV spectra (λ~350 nm) are compared against reference standards .
Q. Advanced: What molecular mechanisms underlie this compound's efficacy in non-alcoholic fatty liver disease (NAFLD)?
This compound modulates NAFLD via AKT1 interaction (binding affinity <−5 kcal/mol) and activation of AMPK signaling, reducing sterol regulatory element-binding protein-1 (SREBP-1) and HMGR expression. In db/db mice, it alleviates hepatic lipid accumulation by suppressing liver X receptor (LXR) activation. Methodologies include molecular docking (AutoDock Vina), GO/KEGG pathway analysis, and in vivo models assessing liver histology and serum lipid profiles .
Q. Advanced: How can researchers resolve contradictions in reported molecular targets of this compound?
Discrepancies (e.g., IL-5 inhibition vs. AKT1 binding) are addressed through target validation assays:
- In vitro : Competitive binding assays (e.g., IL-5 IC = 3.7 μM) .
- In silico : Molecular docking with RMSD validation (e.g., −7.2 kcal/mol affinity for TLR4) .
- Pathway-focused studies : RNA-seq or phosphoproteomics to confirm pathway engagement (e.g., AMPK vs. HIF-1) .
Q. Advanced: What experimental designs evaluate this compound's anti-inflammatory effects?
Key approaches include:
- COX-2 suppression : LPS-stimulated RAW264.7 macrophages with NO production assays and Western blotting for COX-2 .
- TLR4 pathway inhibition : MSU crystal-induced gouty arthritis models in rats, measuring serum cytokines (IL-1β, TNF-α) and foot swelling indices .
Q. Methodological: What statistical frameworks are recommended for analyzing this compound bioactivity data?
Use one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., antioxidant activity across concentrations). Data are expressed as mean ± SD, with p<0.05 considered significant. Software tools include IBM SPSS Statistics and GraphPad Prism .
Q. Advanced: How does glycosylation position (C-4' vs. C-7) influence this compound's bioactivity?
C-4' glycosylation enhances antioxidant capacity (DPPH IC = 23.2 μM) compared to C-7 derivatives. Structure-activity relationships (SAR) are assessed via comparative NMR and LC-HR/MS profiling of regioisomers, with hydrogen-bonding patterns at the B-ring critical for radical scavenging .
Q. Methodological: What in vivo models are appropriate for studying metabolic effects of this compound?
- NAFLD : High-fat diet-fed db/db mice, evaluating liver triglycerides (TG), serum ALT/AST, and histopathology (Oil Red O staining) .
- Diabetes : Streptozotocin-induced diabetic rats, measuring α-amylase inhibition (IC) and postprandial glucose levels .
Q. Advanced: What synergistic interactions exist between this compound and other flavonoids?
In NAFLD, this compound synergizes with sesamin and isorhamnetin to enhance AKT1 binding (ΔG <−5 kcal/mol). Experimental designs use combination index (CI) calculations via CompuSyn software and isobologram analysis .
Q. Methodological: How is antibacterial activity of this compound quantified?
Minimum inhibitory concentration (MIC) assays against E. coli and E. faecalis (e.g., MIC = 16–32 µg/mL) are performed using broth microdilution. Synergy with antibiotics (e.g., ampicillin) is tested via checkerboard assays .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Molecular Formula : C21H20O11
- Molecular Weight : 448.38 g/mol
- UV Absorption : 270–280 nm
- MS/MS Fragmentation : Characteristic neutral loss of glucose (162 Da), producing a luteolin-like fragment .
Structural Comparison
Luteolin-4'-glucoside differs from other luteolin glycosides in the position of glucosylation. Key structural analogs include:
Xanthine Oxidase (XO) Inhibition
This compound exhibits superior XO inhibition compared to luteolin and other analogs:
Compound | IC50 (µg/mL) | Binding Energy (kcal/mol) | Inhibition Type |
---|---|---|---|
This compound | 0.26 | -8.89 | Mixed inhibitor |
Luteolin | 0.43 | -7.32 | Mixed inhibitor |
6-Hydroxyluteolin | 7.52 (µM) | – | Competitive |
The glucosylation at C-4' enhances interactions with XO residues (e.g., GLY1204, CYS662), improving inhibitory potency . However, luteolin showed better therapeutic effects in hyperuricemic mice at equimolar concentrations, suggesting differences in bioavailability or metabolic stability .
Antioxidant Activity
- DPPH Radical Scavenging : this compound demonstrates dose-dependent activity, though less potent than luteolin due to reduced hydroxyl group availability .
- Reducing Power : Superior to luteolin-7-O-glucoside in some assays .
Metabolic Accumulation
In plant genotypes, this compound shows remarkable accumulation:
- Fold Increase : 621.05-fold in FF5A and 382.45-fold in AA compared to baseline .
- Comparative Accumulation : Higher than quercetin-4'-glucoside (118.86-fold) and quercetin-3-galactoside (37.45-fold) .
Discussion of Structure-Activity Relationships (SAR)
- Position of Glucosylation : C-4' glucosylation optimizes XO inhibition but may reduce antioxidant activity compared to C-7 or C-3' derivatives .
- Glycosidic Bond Type : α-glucosidic bonds (as in this compound) enhance enzymatic synthesis efficiency, while β-glucosidic bonds (e.g., luteolin-7-O-glucoside) are more common in natural sources .
Vorbereitungsmethoden
Natural Extraction from Plant Sources
Luteolin-4'-glucoside occurs naturally in plants such as Olea europaea (olive), Leontodon saxatilis, and Saussurea medusa . Conventional extraction techniques include maceration, soxhlet, and reflux, while advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) improve yield and efficiency . For instance, UAE at 40 kHz for 30 minutes in 70% ethanol can extract luteolin derivatives with minimal degradation . However, natural extraction is limited by low compound concentration (<0.1% dry weight in most species) and the need for costly purification steps .
Enzymatic Synthesis Using Amylosucrase
DGAS-Catalyzed Transglucosylation
The most efficient method involves amylosucrase from Deinococcus geothermalis (DGAS), which catalyzes the transfer of a glucose moiety from sucrose to luteolin’s 4'-hydroxyl group. Key parameters include:
Parameter | Optimal Condition | Yield |
---|---|---|
Donor:Acceptor ratio | 7:1 (sucrose:luteolin) | 86% |
Enzyme activity | 2 U/mL | 86% |
Temperature | 37°C | 86% |
pH | 7.0 (50 mM Tris-HCl buffer) | 86% |
Reaction time | 24 hours | 86% |
DGAS exhibits strict regioselectivity for the B-ring 4'-position, avoiding side products like luteolin-3'-glucoside .
Structural Validation
The product, luteolin-4'-O-α-D-glucopyranoside, is validated via:
-
NMR : α-anomeric configuration confirmed by a doublet at δH 5.90 (J = 3.6 Hz) and HMBC correlation between H-1′′ (glucose) and C-4′ (δC 149.2) .
-
HPLC-MS : Retention time of 12.1 min (C18 column) and [M-H]⁻ ion at m/z 447.07 .
Chemical Synthesis Approaches
Chemical glycosylation of luteolin is less common due to challenges in regioselectivity and protecting group strategies. Semi-synthetic routes typically involve:
-
Protection of hydroxyl groups : Selective protection of luteolin’s 5- and 7-hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.
-
Glycosylation : Koenigs-Knorr reaction with acetobromo-α-D-glucose in anhydrous dichloromethane .
-
Deprotection : Removal of TBDMS groups using tetrabutylammonium fluoride (TBAF) .
However, yields remain low (<30%), and the process requires toxic reagents and multi-step purification .
Comparative Analysis of Preparation Methods
Method | Yield | Regioselectivity | Scalability | Cost |
---|---|---|---|---|
Natural extraction | <0.1% | N/A | Low | High |
Enzymatic (DGAS) | 86% | 4'-position | High | Moderate |
Chemical synthesis | <30% | Variable | Moderate | High |
Enzymatic synthesis outperforms other methods in yield and specificity, making it the preferred industrial approach .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXUSWGOJMEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Luteolin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6920-38-3 | |
Record name | Luteolin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
Record name | Luteolin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.